2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide
Description
2-{8-Chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazolinone core fused with an acetamide moiety substituted at the 4-ethoxyphenyl position. The ethoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-2-28-14-6-4-13(5-7-14)22-17(26)10-25-19(27)24-11-21-16-9-12(20)3-8-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSHPDZHLZLQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, which is then functionalized with a chloro group. The triazole ring is introduced through a cyclization reaction involving appropriate precursors. The final step involves the attachment of the ethoxyphenyl acetamide side chain. Reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole and quinazoline rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline moiety, resulting in reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole and quinazoline rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 8-chloro substituent in the target compound distinguishes it from analogs with sulfanyl (e.g., ) or sulfamoyl (e.g., ) groups. Chlorine’s electron-withdrawing nature may enhance binding to electrophilic enzyme pockets, as seen in kinase inhibitors .
- The N-(4-ethoxyphenyl)acetamide group provides moderate lipophilicity compared to trimethylphenyl () or sulfamoyl () substituents. Ethoxy groups balance solubility and membrane permeability, critical for oral bioavailability .
Pharmacological Implications: Compounds with sulfanyl/sulfamoyl groups (e.g., ) exhibit antioxidant or antimicrobial properties due to sulfur’s redox activity. The target compound’s triazoloquinazolinone core, however, is more likely to target nucleotide-binding enzymes (e.g., topoisomerases) . Cinnamoyl derivatives () show anti-inflammatory activity, suggesting that the target compound’s acetamide group could be modified for similar applications.
Key Observations:
- The target compound’s synthesis likely follows methods similar to , where 2-chloroacetamide derivatives react with heterocyclic intermediates under mild conditions. This contrasts with sulfanyl-containing analogs requiring thiol-disulfide exchange ().
- Antioxidant-conjugated derivatives () employ carbodiimide-mediated coupling, a versatile approach absent in the target compound’s synthesis.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The ethoxy group (logP ~2.5*) in the target compound may improve blood-brain barrier penetration compared to polar sulfamoyl analogs (logP ~1.2) .
- Metabolic Stability : Chlorine at position 8 reduces oxidative metabolism, as seen in halogenated quinazolines .
- Toxicity : Trimethylphenyl analogs () risk hepatotoxicity due to steric hindrance in metabolic clearance, whereas the target compound’s smaller substituents may mitigate this.
*Estimated using ChemDraw.
Biological Activity
The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule with a complex heterocyclic structure. It incorporates both quinazoline and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C19H16ClN5O2
- Molecular Weight : 381.82 g/mol
- CAS Number : 1286697-46-8
Biological Activity Overview
Compounds containing quinazoline and triazole structures have been extensively studied for their biological activities. The specific compound has demonstrated potential in various pharmacological domains:
- Anticancer Activity : The compound has shown promising cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Research indicates potential efficacy against bacterial and fungal infections.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- DNA Binding : The compound's structure allows it to intercalate with DNA, influencing replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of triazoloquinazolines, including the compound in focus. The results indicated that it exhibited significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of the chloro group was noted to enhance binding affinity to DNA.
Antimicrobial Properties
Research into quinazoline derivatives has shown that many possess antimicrobial activity. The compound’s structural features contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
In vitro studies have demonstrated that related quinazoline compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha . This suggests a potential role for the compound in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{8-chloroquinazolin-4(3H)-one} | Quinazoline core without triazole | Anticancer |
| N-(4-methylphenyl)acetamide | Simple acetamide structure | Anti-inflammatory |
| 3-(4-chlorophenyl)-1H-pyrazole | Pyrazole instead of triazole | Antimicrobial |
The unique combination of both quinazoline and triazole rings in our compound is believed to enhance its biological activity compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
